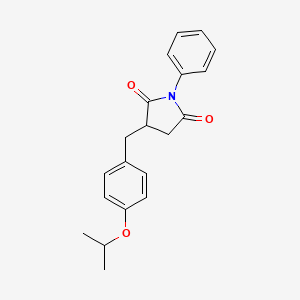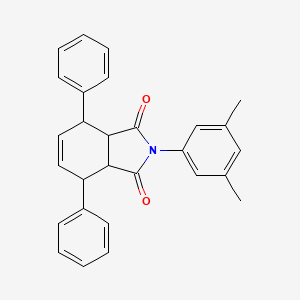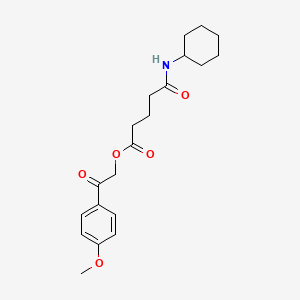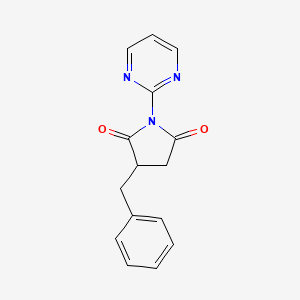
3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis The synthesis of pyrrolidine-2,3-dione derivatives, closely related to 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione, involves multistep chemical reactions that include three-component reactions and further functionalization of pyrrolidine rings with various substituents. Nguyen et al. (2023) synthesized pyrrolidine-2,3-dione derivatives through a reaction involving 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one and aliphatic amines, demonstrating the structural diversity achievable in this compound class (Nguyen & Dai, 2023).
Molecular Structure Analysis The molecular structure of compounds similar to 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione is characterized by planar geometries and specific conformations influenced by the substituents on the pyrrolidine ring. Sharma et al. (2013) detailed the crystal structure of a derivative, highlighting the planarity and supermolecular assembly stabilized by π-π interactions and hydrogen bonding, indicative of the compound's molecular architecture (Sharma et al., 2013).
Chemical Reactions and Properties Chemical reactions involving pyrrolidine-2,5-dione derivatives are versatile, allowing for the introduction of various functional groups that modify the compound's chemical properties. Ge et al. (2009) demonstrated the reactivity of pyrrolidine derivatives in catalytic reactions, offering insights into the chemical behavior of such molecules (Ge, Meetsma, & Hessen, 2009).
Physical Properties Analysis The physical properties of 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione derivatives, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The analysis by Zugenmaier (2013) of a bibenzyl derivative's crystal structure reveals the influence of substituents on the compound's physical properties, highlighting the importance of molecular architecture in determining such characteristics (Zugenmaier, 2013).
Chemical Properties Analysis The chemical properties of 3-(4-isopropoxybenzyl)-1-phenyl-2,5-pyrrolidinedione and its derivatives, such as reactivity towards various chemical reagents, stability under different conditions, and catalytic activities, are defined by the compound's structure and functional groups. The study by Rubtsova et al. (2020) on the synthesis and structural investigation of pyrrolidin-2-ones derivatives underscores the relationship between structure and chemical behavior, offering a comprehensive understanding of the compound's chemical properties (Rubtsova et al., 2020).
Aplicaciones Científicas De Investigación
Environmental Contamination and Treatment
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review highlights the environmental presence and impact of parabens, commonly used as preservatives in pharmaceuticals and personal care products. It discusses their biodegradability, ubiquity in surface waters and sediments, and the formation of chlorinated by-products, which have raised concerns about their environmental fate and potential toxicity (Haman et al., 2015).
Antioxidant Activity
- Analytical Methods in Determining Antioxidant Activity : This review covers various tests used to determine antioxidant activity, highlighting their applicability and the advantages and disadvantages of each method. The study underscores the significance of antioxidants in health and the need for accurate measurement of their activity (Munteanu & Apetrei, 2021).
Organic Pollutant Remediation
- Applications of Redox Mediators in Treatment of Organic Pollutants : This review emphasizes the use of enzymatic approaches and redox mediators in treating recalcitrant organic compounds in wastewater. It discusses the enhancement of substrate range and efficiency in degradation, highlighting the potential of enzyme-redox mediator systems in environmental remediation (Husain & Husain, 2007).
Metal-Ligand Interactions
- Influence of Metals on Biologically Important Ligands : This paper reviews the effect of metals on the electronic systems of ligands such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, among others. It explores how these interactions can influence the stability and reactivity of metal-ligand complexes, which is crucial for understanding their roles in biological systems and potential applications in drug design (Lewandowski et al., 2005).
Photoprotection and Sunscreen Allergy
- Contact and Photocontact Sensitivity to Sunscreens : This review summarizes data on sunscreen allergy and photoallergy, highlighting the allergic and photoallergic reactions to UV absorbers found in sunscreens. It underscores the need for careful consideration of sunscreen ingredients to minimize allergic reactions and ensure safety (Schauder & Ippen, 1997).
Propiedades
IUPAC Name |
1-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)24-18-10-8-15(9-11-18)12-16-13-19(22)21(20(16)23)17-6-4-3-5-7-17/h3-11,14,16H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZDPIDKIKRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4008479.png)

![N-benzyl-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4008491.png)
![1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008502.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycyl}-1-piperazinecarboxylate](/img/structure/B4008509.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4008520.png)
![methyl 3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4008534.png)


![N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008542.png)

![5-ethoxy-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4008575.png)

